7-Iodo-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Iodo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10IN. It is a derivative of tetrahydroquinoline, where an iodine atom is substituted at the 7th position of the quinoline ring.
Mechanism of Action
Target of Action
The primary target of 7-Iodo-1,2,3,4-tetrahydroquinoline is Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine.
Mode of Action
It is likely that the compound binds to the active site of the enzyme, potentially altering its function .
Biochemical Pathways
Given its target, it may influence the biosynthesis of norepinephrine and epinephrine, neurotransmitters involved in the body’s stress response .
Result of Action
Given its target, it may influence neurotransmitter levels, potentially affecting neurological function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the iodination of 1,2,3,4-tetrahydroquinoline using iodine or iodine monochloride in the presence of an oxidizing agent . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
7-Iodo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The iodine atom can be reduced to form 1,2,3,4-tetrahydroquinoline.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
7-Iodo-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: The parent compound without the iodine substitution.
7-Bromo-1,2,3,4-tetrahydroquinoline: A similar compound with a bromine atom instead of iodine.
7-Chloro-1,2,3,4-tetrahydroquinoline: A similar compound with a chlorine atom instead of iodine.
Uniqueness
7-Iodo-1,2,3,4-tetrahydroquinoline is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in various chemical reactions and may also affect its pharmacokinetic properties .
Properties
IUPAC Name |
7-iodo-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRHKIDQDVOLIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)I)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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